molecular formula C8H14ClF3N2O B13604385 1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride

1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride

Cat. No.: B13604385
M. Wt: 246.66 g/mol
InChI Key: HMDKQGLOKWBLFZ-UHFFFAOYSA-N
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Description

1-methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-one hydrochloride is a synthetic compound characterized by the presence of a pyrrolidinone ring substituted with a trifluoroethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-one hydrochloride typically involves the reaction of 1-methylpyrrolidin-2-one with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes purification steps such as crystallization and recrystallization to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoroethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-chloro-2-fluoro-5-(2,2,2-trifluoroethyl)thio)phenyl)amino)methyl)benzoate
  • 1-Methyl-4-[(2,2,2-trifluoroethyl)sulfonyl]benzene

Uniqueness

1-methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-one hydrochloride is unique due to its specific trifluoroethylamino substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H14ClF3N2O

Molecular Weight

246.66 g/mol

IUPAC Name

1-methyl-4-[(2,2,2-trifluoroethylamino)methyl]pyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C8H13F3N2O.ClH/c1-13-4-6(2-7(13)14)3-12-5-8(9,10)11;/h6,12H,2-5H2,1H3;1H

InChI Key

HMDKQGLOKWBLFZ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)CNCC(F)(F)F.Cl

Origin of Product

United States

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